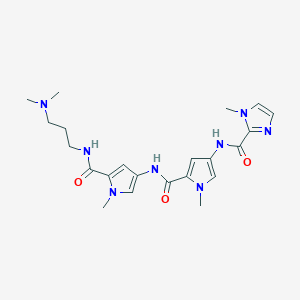
1,2-Dibutylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutylhydrazine is a chemical compound that is used in the field of scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 227°C. The chemical formula of 1,2-Dibutylhydrazine is C8H20N2 and it is also known as N,N'-Dibutylhydrazine.
Mécanisme D'action
The mechanism of action of 1,2-Dibutylhydrazine is not fully understood. However, it is believed to act as a DNA alkylating agent and causes damage to DNA. It has been shown to induce tumors in animals and is considered a carcinogenic compound.
Biochemical and Physiological Effects:
1,2-Dibutylhydrazine has been shown to have toxic effects on the liver, kidney, and spleen. It has also been shown to cause damage to the DNA of cells. It is considered a mutagenic and carcinogenic compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Dibutylhydrazine in lab experiments is that it is a readily available and inexpensive chemical reagent. However, one limitation is that it is a toxic and carcinogenic compound and must be handled with care.
Orientations Futures
For the use of 1,2-Dibutylhydrazine in scientific research include the development of new synthetic methods for the compound and the synthesis of new derivatives of the compound. Additionally, research can be conducted to further understand the mechanism of action of the compound and its effects on cells and organisms.
Méthodes De Synthèse
The synthesis of 1,2-Dibutylhydrazine is carried out by the reaction of hydrazine hydrate with n-butyl bromide in the presence of a base such as potassium hydroxide. The reaction takes place in an organic solvent such as ethanol.
Applications De Recherche Scientifique
1,2-Dibutylhydrazine is used in scientific research as a chemical reagent. It is used to synthesize other chemical compounds and is also used as a starting material for the synthesis of other hydrazine derivatives. It is used in the synthesis of inhibitors of monoamine oxidase and is also used in the synthesis of pesticides.
Propriétés
Numéro CAS |
1744-71-4 |
|---|---|
Nom du produit |
1,2-Dibutylhydrazine |
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
1,2-dibutylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
FEBRIAPYLGMZSR-UHFFFAOYSA-N |
SMILES |
CCCCNNCCCC |
SMILES canonique |
CCCCNNCCCC |
Autres numéros CAS |
1744-71-4 |
Numéros CAS associés |
78776-28-0 (dihydrochloride) |
Synonymes |
1,2-di-n-butylhydrazine 1,2-di-n-butylhydrazine dihydrochloride 1,2-dibutylhydrazine n,n'-dibutylhydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)





![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)